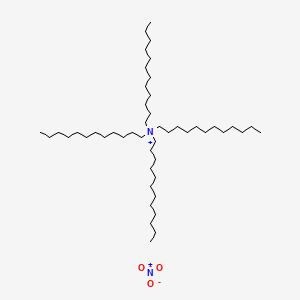

Tetradodecylammonium nitrate

Description

Overview of Quaternary Ammonium (B1175870) Salts in Advanced Chemical Systems

Quaternary ammonium salts, often referred to as "quats," are a class of chemical compounds with a positively charged polyatomic ion of the structure [NR4]+, where R represents alkyl or aryl groups. wikipedia.org Unlike other ammonium ions, quaternary ammonium cations are permanently charged, regardless of the pH of their solution. wikipedia.org This permanent charge and the variability of the R groups give these salts a wide range of properties and applications. mdpi.com

In advanced chemical systems, quaternary ammonium salts are recognized for their versatility. sacheminc.com They function as phase transfer catalysts, which are crucial in organic synthesis for facilitating reactions between reactants in immiscible phases. wikipedia.org Their surfactant properties, stemming from their amphiphilic nature, allow them to interact with both polar and nonpolar substances, making them useful as detergents and in the formation of micelles and vesicles. mdpi.com Furthermore, their ability to act as ion exchangers is fundamental to their application in various separation and sensing technologies. The diverse applications of quaternary ammonium salts also extend to their use as disinfectants, fabric softeners, and antistatic agents. wikipedia.org

Significance of Tetradodecylammonium Nitrate (B79036) as a Functional Compound in Contemporary Research

Tetradodecylammonium nitrate (TDAN) is a specific quaternary ammonium salt that has garnered considerable attention in contemporary research due to its unique combination of properties. Its structure, featuring four long dodecyl (C12) alkyl chains attached to a central nitrogen atom, results in high lipophilicity. This characteristic is particularly valuable in applications requiring stable hydrophobic interfaces, such as in the development of ion-selective membranes for electrochemical sensors.

The nitrate anion in TDAN allows it to serve as an effective ion exchanger, particularly for nitrate ions. mdpi.com This has led to its prominent use in the fabrication of ion-selective electrodes (ISEs) for the detection and quantification of nitrate in various matrices, including environmental and biological samples. mdpi.comingentaconnect.comiastate.edu The ability to fine-tune the properties of these sensors by incorporating TDAN into different polymer matrices and with various plasticizers further enhances its significance as a functional compound. ingentaconnect.comiastate.edu

Broad Spectrum of Academic Investigations and Research Paradigms

The unique characteristics of this compound have led to its investigation across a broad spectrum of academic disciplines and research paradigms. A significant area of research focuses on its application in chemical sensing technologies.

Ion-Selective Electrodes (ISEs): A primary research focus is the development of nitrate-selective electrodes. mdpi.comingentaconnect.com Studies have explored the use of TDAN as an ionophore in polyvinyl chloride (PVC) membranes. mdpi.comingentaconnect.com Research has shown that the performance of these electrodes, including their sensitivity and linear response range, can be optimized by adjusting the composition of the membrane, such as the ratio of TDAN to the plasticizer and PVC. ingentaconnect.com For instance, one study found that a membrane with a specific weight ratio of TDAN, a plasticizer, and PVC exhibited a near-Nernstian response. ingentaconnect.com

Chemically Modified Field-Effect Transistors (ChemFETs): Beyond traditional ISEs, TDAN has been integrated into more advanced sensor platforms like ChemFETs for nitrate detection. researchgate.net Research in this area has demonstrated that incorporating TDAN into polymer-based layers on these transistors can lead to sensors with good detection properties and selectivity for nitrate ions, even in complex matrices like soil. researchgate.net

Improving Sensor Performance: A key research paradigm involves enhancing the performance and stability of TDAN-based sensors. This includes investigations into different polymer matrices, such as fluoropolysiloxane, and the use of ion-to-electron transducing layers composed of materials like double-walled carbon nanotubes embedded in conducting polymers. mdpi.comnih.gov While these modifications have shown promise in improving sensitivity, long-term stability can still be a challenge, with phenomena like temporal drift being an active area of investigation. researchgate.netnih.gov

Environmental and Agricultural Applications: A significant portion of the research on TDAN is driven by the need for real-time monitoring of nitrate in environmental and agricultural contexts. mdpi.comiastate.edu Nitrate is a crucial plant nutrient, but its excess in soil and water can lead to environmental pollution. mdpi.com Therefore, the development of robust and reliable TDAN-based sensors for in-situ soil nitrate measurement is a key research goal. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | tetradodecylazanium;nitrate | nih.gov |

| Molecular Formula | C48H100N2O3 | nih.gov |

| Average Mass | 753.339 g/mol | |

| Monoisotopic Mass | 752.773395 g/mol | nih.gov |

| CAS Number | 63893-35-6 |

Properties

IUPAC Name |

tetradodecylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.NO3/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-48H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQMUYHFUYRUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213516 | |

| Record name | Tetradodecylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63893-35-6 | |

| Record name | Tetradodecylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63893-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063893356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADODECYLAMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801IIU6HOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization

Established Synthetic Pathways for Tetradodecylammonium Salts

The creation of tetradodecylammonium nitrate (B79036) typically involves a two-stage process: first, the synthesis of a tetradodecylammonium salt with a halide anion, and second, the exchange of that halide for a nitrate anion.

The foundational method for synthesizing tetraalkylammonium salts is the Menschutkin reaction, a nucleophilic substitution (SN2) process where a tertiary amine reacts with an alkyl halide. rsc.orgscispace.com In the context of tetradodecylammonium salts, this is most practically achieved by reacting tridodecylamine (B85476) with a dodecyl halide, such as dodecyl bromide or iodide.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the quaternary ammonium (B1175870) cation. rsc.org

Reaction Condition Optimization:

Solvent: The choice of solvent can influence the reaction rate. Solvents with a relatively low dielectric constant can be advantageous, as the formation of the highly polar quaternary ammonium salt adduct can lead to its precipitation, simplifying purification. mdpi.com However, polar aprotic solvents are also commonly used.

Temperature: Reaction temperature is a critical parameter. While elevated temperatures can increase the reaction rate, they can also promote side reactions, primarily the Hofmann elimination, which is a degradation pathway for quaternary ammonium salts. scispace.com Therefore, careful temperature control, often at a moderately elevated level (e.g., 50-55 °C), is necessary to ensure optimal yield and purity. mdpi.com

Stoichiometry: Using an excess of the alkylating agent can help drive the reaction to completion, but this may necessitate more extensive purification to remove unreacted starting material. rsc.org

Once a tetradodecylammonium halide (e.g., tetradodecylammonium bromide) has been synthesized, the target nitrate salt is prepared through an anion exchange reaction, also known as a metathesis reaction. This process exchanges the initial halide anion for a nitrate anion. Several strategies can be employed:

Metathesis with Salt Precipitation: This common method involves reacting the quaternary ammonium halide with a nitrate salt in a solvent where one of the products is insoluble. For instance, reacting an aqueous solution of tetradodecylammonium chloride with silver nitrate results in the precipitation of silver chloride, leaving the desired tetradodecylammonium nitrate in solution. Alternatively, the reaction can be performed in a non-aqueous solvent, such as dimethylformamide or a C1-C4 alkyl alcohol. google.com In this system, reacting a quaternary ammonium chloride with sodium nitrate or potassium nitrate at elevated temperatures (>50 °C) causes the precipitation of sodium or potassium chloride, which is insoluble in the organic medium, yielding a low-chloride nitrate product. google.comaip.org

Ion-Exchange Resins: A convenient and clean method for anion exchange involves the use of an anion-exchange resin. cdnsciencepub.com A column is packed with a resin (e.g., Amberlite IRA-400) that has been pre-loaded with nitrate ions. cdnsciencepub.com A solution of the tetradodecylammonium halide is then passed through the column. The halide ions in the solution are exchanged for the nitrate ions on the stationary resin, and the eluate contains the purified this compound. researchgate.netmdpi.com This technique is often preferred for small-scale preparations due to its simplicity and the high purity of the resulting product. cdnsciencepub.com

Advanced Purification Techniques for High-Purity this compound

Achieving high purity is essential for many applications of this compound. After synthesis, the crude product is subjected to one or more purification steps to remove unreacted starting materials, byproducts, and residual solvents.

Precipitation and Washing: A primary purification step involves precipitating the product from the reaction mixture. If the reaction is performed in a solvent like chloroform, adding a low-polarity solvent such as hexane (B92381) or diethyl ether can induce precipitation. mdpi.com The collected solid is then washed multiple times with a volatile organic solvent to remove soluble impurities. mdpi.comgoogle.com

Recrystallization: For obtaining a highly crystalline and pure product, recrystallization is a standard technique. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, causing the formation of pure crystals while impurities remain in the mother liquor. google.com

Amine-Induced Precipitation: An alternative method for isolating water-soluble quaternary ammonium salts from aqueous solutions involves adding a water-miscible aliphatic amine, which causes the salt to precipitate. The solid can then be filtered and washed. google.com

| Technique | Principle | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Precipitation | Inducing insolubility of the product by adding a non-solvent to the reaction mixture. | Hexane, Diethyl Ether | mdpi.com |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling for enhanced purity. | Solvent systems tailored to the salt's solubility profile. | google.com |

| Solvent Washing | Removing soluble impurities from the solid product by washing with an appropriate solvent. | Diethyl Ether, Hexane | mdpi.comgoogle.com |

| Amine-Induced Precipitation | Precipitating the salt from a concentrated aqueous solution by adding a water-miscible amine. | Water-miscible aliphatic amines. | google.com |

Analytical Protocols for Compound Characterization and Purity Verification (e.g., Spectroscopic and Chromatographic Methods)

A suite of analytical methods is used to confirm the structure of this compound and to assess its purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H NMR: Provides information on the proton environment. For this compound, the spectrum would show a characteristic triplet for the terminal methyl (–CH₃) protons, a large, complex multiplet for the numerous methylene (B1212753) (–CH₂–) protons in the alkyl chains, and a distinct multiplet at a downfield shift for the methylene protons directly attached to the positively charged nitrogen atom (N⁺–CH₂).

¹³C NMR: Complements the proton data by showing distinct signals for each chemically unique carbon atom in the dodecyl chains. mdpi.com

¹⁴N NMR: This technique can be particularly useful for directly detecting the nitrate anion (NO₃⁻). The nitrate signal is sharp and appears at a characteristic chemical shift (around -7 ppm), allowing for its unambiguous identification and quantification. dpi.qld.gov.au

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. The spectrum of this compound would be dominated by strong absorption bands corresponding to the C-H stretching and bending vibrations of the long alkyl chains. Additionally, characteristic peaks corresponding to the vibrations of the nitrate anion (N-O bonds) would be present. mdpi.comaip.org

| Technique | Expected Observation | Reference |

|---|---|---|

| ¹H NMR | Triplet (terminal CH₃), Multiplet (chain CH₂), Downfield Multiplet (N⁺-CH₂) | |

| ¹³C NMR | Distinct signals for each carbon in the alkyl chain | mdpi.com |

| ¹⁴N NMR | Sharp signal for nitrate anion (NO₃⁻) | dpi.qld.gov.au |

| FT-IR | Strong C-H stretching and bending peaks; characteristic peaks for nitrate anion | mdpi.comaip.org |

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Often coupled with a mass spectrometer (LC-MS), HPLC is a primary method for purity assessment and quantification. rsc.orgnih.gov Separation is typically achieved on a reverse-phase column (e.g., C18) using a mobile phase of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as ammonium formate. rsc.org

Thin-Layer Chromatography (TLC): TLC offers a rapid and simple way to monitor the progress of a reaction and check for impurities. For quaternary ammonium compounds, analysis on silica (B1680970) gel plates can be performed using a mobile phase of methanol containing a salt like sodium bromide, which forms an ion pair with the cation to enable migration. tandfonline.com

Pyrolysis-Gas Chromatography (Py-GC): In this technique, the non-volatile quaternary ammonium salt is thermally degraded in the hot injector port of a gas chromatograph. The compound typically undergoes Hofmann elimination to yield a volatile tertiary amine, which is then separated and detected by the GC system. american.edu

| Method | Principle | Typical Conditions | Reference |

|---|---|---|---|

| HPLC-MS | Separation based on polarity, followed by mass-based detection. | Reverse-phase column (C18); Acetonitrile/Ammonium Formate mobile phase. | rsc.org |

| TLC | Rapid separation on a silica plate for qualitative analysis. | Silica gel plate; Methanol/NaBr mobile phase. | tandfonline.com |

| Py-GC | Thermal decomposition (pyrolysis) into volatile products for GC analysis. | High-temperature GC injector port to induce Hofmann elimination. | american.edu |

Fundamental Chemical Reactivity and Mechanistic Studies

Chemical Transformations Involving the Quaternary Ammonium (B1175870) Moiety: Substitution Reaction Analysis

The reactivity of tetradodecylammonium nitrate (B79036) is significantly influenced by the quaternary ammonium group and the associated nitrate anion. The primary chemical transformation involving this moiety is nucleophilic substitution, where the nitrate ion (NO₃⁻) acts as a leaving group and is replaced by another nucleophile. This type of reaction is characteristic of quaternary ammonium salts. The large tetradodecylammonium cation, [N(C₁₂H₂₅)₄]⁺, is generally stable and does not readily participate in reactions that break the carbon-nitrogen bonds under typical conditions. Its four long alkyl chains create significant steric hindrance around the central nitrogen atom, which can hinder certain reactions.

Nucleophilic substitution reactions involving tetradodecylammonium nitrate typically occur under mild conditions, often in aqueous or alcoholic solvents. The choice of solvent can be critical, as it must facilitate the interaction between the ionic salt and the nucleophile. The reaction involves the displacement of the nitrate anion by a stronger nucleophile. For instance, treatment with a halide salt like potassium chloride would result in the formation of tetradodecylammonium chloride, with potassium nitrate as a byproduct. Similarly, reaction with a hydroxide (B78521) source would yield tetradodecylammonium hydroxide. These transformations are essentially metathesis or ion exchange reactions driven by the relative nucleophilicity of the incoming anion and solubility equilibria.

While the bulky alkyl chains can slow down some substitution reactions compared to smaller tetraalkylammonium salts, they also impart high lipophilicity to the cation. This property makes tetradodecylammonium salts effective as phase-transfer catalysts, where they can transport an anionic reactant from an aqueous phase into an organic phase to react with an organic substrate. publications.gc.caresearchgate.net In this context, the substitution occurs as the tetradodecylammonium cation pairs with the reactant anion, replacing its original nitrate counter-ion, and shuttles it into the nonpolar phase where the reaction proceeds. researchgate.net

The table below summarizes typical nucleophilic substitution reactions for this compound.

| Reactants | Primary Product | Byproduct | Reaction Type |

|---|---|---|---|

| This compound + Potassium Chloride | Tetradodecylammonium chloride | Potassium nitrate | Anion Metathesis (Substitution) |

| This compound + Sodium Hydroxide | Tetradodecylammonium hydroxide | Sodium nitrate | Anion Metathesis (Substitution) |

| This compound + Sodium Bromide | Tetradodecylammonium bromide | Sodium nitrate | Anion Metathesis (Substitution) |

Ion-Exchange Reactions and Their Underlying Chemical Principles

This compound (TDDAN) is widely utilized as an ion exchanger, particularly in the fabrication of ion-selective electrodes (ISEs) for the detection of nitrate ions. mdpi.commdpi.com The fundamental principle behind this application is a reversible ion-exchange reaction that occurs at the interface between a polymeric membrane containing TDDAN and an aqueous sample solution. nih.gov

The chemical principle involves the selective exchange of the nitrate anion (NO₃⁻) from the this compound ion pair within the membrane for other anions present in the sample. The large, lipophilic tetradodecylammonium cation serves as a carrier, remaining immobilized within the hydrophobic membrane matrix, typically composed of poly(vinyl chloride) (PVC) and a plasticizer like 2-nitrophenyl octyl ether (NPOE). mdpi.com When the electrode is in contact with a sample solution, an equilibrium is established at the membrane-solution interface:

[N(C₁₂H₂₅)₄]⁺NO₃⁻ (membrane) + X⁻ (aq) ⇌ [N(C₁₂H₂₅)₄]⁺X⁻ (membrane) + NO₃⁻ (aq)

This ion-exchange process generates a potential difference across the membrane, which is dependent on the concentration (more accurately, the activity) of the nitrate ions in the sample. nih.gov The selectivity of the electrode for nitrate over other interfering anions (X⁻) is a critical performance characteristic. This selectivity is quantified by potentiometric selectivity coefficients (log KpotNO₃⁻,X⁻). A smaller value for the selectivity coefficient indicates a higher preference for nitrate over the interfering anion. mdpi.com The selectivity generally follows the Hofmeister series, which ranks anions based on their lipophilicity. mdpi.com

Research has shown that ISEs based on TDDAN exhibit high selectivity for nitrate against common interfering anions found in environmental water samples, such as chloride (Cl⁻), bicarbonate (HCO₃⁻), and sulfate (B86663) (SO₄²⁻). mdpi.comnih.gov This high selectivity is crucial for accurate nitrate measurements in complex matrices. sigmaaldrich.com

The table below presents representative potentiometric selectivity coefficients for a TDDAN-based nitrate ion-selective electrode, demonstrating its preference for nitrate over various other anions.

| Interfering Anion (X⁻) | log KpotNO₃⁻,X⁻ | Reference |

|---|---|---|

| Chloride (Cl⁻) | -2.42 | nih.gov |

| Sulfate (SO₄²⁻) | -4.33 | nih.gov |

| Bicarbonate (HCO₃⁻) | < -2 | mdpi.com |

| Phosphate (H₂PO₄⁻) | -3.4 | sigmaaldrich.com |

Elucidation of Ion-Pairing Mechanisms with Anionic Species

The functionality of this compound in applications like ion-selective electrodes is fundamentally governed by the mechanism of ion-pairing between the tetradodecylammonium cation ([TDA]⁺) and various anionic species. This mechanism involves the formation of a stable, charge-neutral complex through electrostatic interactions. The [TDA]⁺ cation is particularly effective due to its unique structure: a positively charged nitrogen center shielded by four long, nonpolar dodecyl chains.

The primary driving force for ion-pairing is the electrostatic attraction between the positively charged quaternary ammonium center and a negatively charged anion. However, the stability and selectivity of the ion pair are heavily influenced by the surrounding environment and the nature of the anion. In the context of an ISE membrane, the four hydrophobic dodecyl chains render the [TDA]⁺ cation highly lipophilic, enabling the resulting ion pair to be readily soluble within the organic polymer membrane. This facilitates the extraction of the target anion from the aqueous sample phase into the membrane phase. publications.gc.ca

Computational studies, such as those using Gaussian software, have been employed to visualize and understand the interactions between the [TDA]⁺ cation and various anions. mdpi.com These models show how the large cationic species can selectively interact with anions like nitrate, forming a stable complex. mdpi.com The mechanism is not merely a simple electrostatic attraction but is also influenced by factors like the size, charge density, and hydration energy of the anion. Anions that are large, singly charged, and less strongly hydrated (more lipophilic) tend to form more stable ion pairs with the [TDA]⁺ cation, which explains the selectivity observed in ISEs that generally follows the Hofmeister pattern.

Key factors that influence the stability and formation of the ion pair are detailed in the table below.

| Factor | Influence on Ion-Pairing Mechanism |

|---|---|

| Anion Lipophilicity | More lipophilic (less hydrated) anions form more stable ion pairs with the lipophilic [TDA]⁺ cation, enhancing extraction into an organic phase. |

| Anion Charge Density | Anions with lower charge density (e.g., larger size, single charge) are preferred as they have weaker interactions with water molecules. |

| Solvent Polarity | Low polarity solvents enhance ion-pairing by reducing the solvation of the individual ions, favoring the formation of a neutral complex. |

| Cation Structure | The long alkyl chains of the [TDA]⁺ cation provide steric shielding and a lipophilic exterior, stabilizing the ion pair within a nonpolar membrane. |

Advanced Electrochemical Applications Research

Development and Optimization of Ion-Selective Electrodes (ISEs)

The core of nitrate-selective sensor technology often lies in the formulation of a membrane that can selectively interact with and transport nitrate (B79036) ions. TDDA-NO3 has proven to be a highly effective agent in this role.

Tetradodecylammonium Nitrate as a Key Ion Exchanger in Nitrate Sensing

This compound serves as the active component, or ionophore, in the membranes of nitrate-selective electrodes. iastate.eduiastate.eduresearchgate.netmdpi.comasabe.orgmdpi.com Its function is to selectively bind with nitrate ions present in a sample solution and facilitate their transport across the membrane. iastate.edu This selective interaction is the basis for the electrode's ability to generate a potentiometric response proportional to the concentration of nitrate ions. The high hydrophobicity of the tetradodecyl chains is crucial for retaining the ionophore within the membrane and minimizing its leaching into the aqueous sample, thereby enhancing the sensor's lifetime and stability. myu-group.co.jp The strong affinity of the tetradodecylammonium cation for the nitrate anion is a key factor in the high selectivity of these sensors. mdpi.com

Research has consistently shown that membranes incorporating TDDA-NO3 exhibit superior performance in nitrate sensing compared to other ionophores. iastate.eduiastate.edu This has made it a compound of choice for researchers developing robust and reliable nitrate sensors for various applications, including real-time soil nutrient analysis and water quality monitoring. iastate.edumdpi.comasabe.orgmdpi.com

Polymeric Membrane Formulation and Performance Enhancement (e.g., PVC, Plasticizer Effects)

The performance of a nitrate-selective electrode is not solely dependent on the ionophore but is also significantly influenced by the composition of the polymeric membrane in which the ionophore is embedded. uchile.cl High-molecular-weight poly(vinyl chloride) (PVC) is a commonly used polymer matrix for these membranes due to its chemical inertness and ability to form a durable, non-porous film. iastate.eduuchile.clresearchgate.net

Plasticizers are a critical component of the membrane formulation, typically constituting a significant portion of the membrane's weight. uchile.cl They act as a solvent mediator, dissolving the ionophore and other additives, and ensuring the membrane remains in a flexible, rubbery state, which is essential for ion transport. The choice of plasticizer has a profound impact on the electrode's analytical characteristics, including its sensitivity, selectivity, and operational lifetime. uchile.clrsc.org

Several plasticizers have been investigated in conjunction with TDDA-NO3 and PVC. Some common examples include:

o-nitrophenyloctyl ether (o-NPOE) iastate.eduuchile.clresearchgate.net

bis(2-ethylhexyl) sebacate (B1225510) (DOS) uchile.clrsc.orgsigmaaldrich.com

dibutylphthalate (DBP) uchile.clresearchgate.net

tributylphosphate (TBP) uchile.cl

tris-2-ethylhexylphosphate (TEHP) uchile.cl

dioctylphthalate (DOP) uchile.clresearchgate.net

Studies have shown that the dielectric constant, viscosity, and lipophilicity of the plasticizer can influence the electrode's response. uchile.cl For instance, plasticizers with lower viscosity can lead to better electrode response due to higher diffusivity within the membrane. uchile.cl However, a direct correlation between the dielectric constant of the plasticizer and the selectivity of the electrode has not always been observed. uchile.cl The lifetime of the electrode is often limited by the loss of the ionophore from the membrane rather than the plasticizer. uchile.cl The use of polymeric plasticizers like polyester (B1180765) sebacate (PES) has been explored to enhance the retention of membrane components and extend the electrode's operational life. rsc.org

A typical membrane composition for a nitrate-selective electrode might consist of TDDA-NO3 as the ionophore, PVC as the polymer matrix, and a plasticizer like o-NPOE or DOS. iastate.edusigmaaldrich.com The precise ratio of these components is optimized to achieve the desired sensor performance. For example, one formulation might use 4.00 wt% this compound, 32.00 wt% Poly(vinyl chloride), and 64.00 wt% bis(2-ethylhexyl) sebacate. sigmaaldrich.com Another study used a mixture of 30 mg of TDDA, 80 mg of plasticizer (like NPOE), and 90 mg of PVC. iastate.edu

| Plasticizer | Key Properties/Effects on Performance | References |

|---|---|---|

| o-nitrophenyloctyl ether (o-NPOE) | Often results in good sensitivity and long electrode lifetime. | iastate.eduuchile.clresearchgate.net |

| bis(2-ethylhexyl) sebacate (DOS) | A conventional plasticizer, its performance is often used as a benchmark. | uchile.clrsc.orgsigmaaldrich.com |

| dibutylphthalate (DBP) | Contributes to a long electrode lifetime. | uchile.clresearchgate.net |

| Polyester sebacate (PES) | A polymeric plasticizer that enhances membrane component retention and extends electrode lifetime compared to conventional plasticizers. | rsc.org |

Integration of Advanced Ion-to-Electron Transducing Layers (e.g., Carbon Nanotubes, Conductive Polymers)

To improve the stability and performance of solid-state ion-selective electrodes, an ion-to-electron transducing layer is often incorporated between the ion-selective membrane and the underlying electronic conductor. mdpi.commdpi.com This layer facilitates the conversion of the ionic signal from the membrane into an electronic signal.

Recent research has focused on the use of advanced nanomaterials for this purpose. Carbon nanotubes (CNTs) , including both multi-walled (MWCNTs) and double-walled (DWCNTs) varieties, have shown great promise due to their high surface area, excellent electrical conductivity, and hydrophobicity. mdpi.commdpi.comnih.gov When used as a solid-contact material, CNTs can enhance the capacitance of the electrode, leading to a more stable potential signal and reduced potential drift. mdpi.comnih.gov

Conductive polymers such as polyethylenedioxythiophene (PEDOT) and polypyrrole (PPy) are also employed as ion-to-electron transducers. mdpi.com These polymers can be electrodeposited as a thin film, creating a well-defined interface. Embedding CNTs within these conductive polymer matrices can further improve the performance of the transducing layer. mdpi.com For instance, PEDOT:DWCNTs and PPy:DWCNTs have been shown to yield promising results for nitrate detection, improving sensitivity, selectivity, and response time. mdpi.com

The integration of these advanced materials helps to overcome some of the limitations of traditional liquid-filled electrodes, such as the formation of an unstable water layer at the membrane-conductor interface, which can lead to signal drift and a shortened sensor lifespan. mdpi.com

Potentiometric Response Characterization: Sensitivity, Selectivity, and Detection Range

The performance of a this compound-based ion-selective electrode is evaluated based on several key parameters that define its potentiometric response.

Sensitivity: The sensitivity of an ISE is determined by the slope of its calibration curve, which plots the electrode potential against the logarithm of the nitrate ion activity or concentration. nih.gov According to the Nernst equation, an ideal nitrate-selective electrode should exhibit a slope of approximately -59 mV per decade change in nitrate concentration at room temperature. nih.gov In practice, slopes are often slightly sub-Nernstian. nih.gov For example, TDDA-based electrodes have been reported to show Nernstian or near-Nernstian slopes, with values around -54 ± 1.0 mV/decade or higher. researchgate.net

Selectivity: Selectivity refers to the electrode's ability to respond to the target ion (nitrate) in the presence of other potentially interfering ions. uchile.cl The selectivity is quantified by the potentiometric selectivity coefficient (KPotNO3-, X), where a smaller value indicates better selectivity for nitrate over the interfering ion X. Common interfering anions in environmental samples include chloride (Cl⁻), bicarbonate (HCO₃⁻), and sulfate (B86663) (SO₄²⁻). mdpi.com TDDA-based membranes have demonstrated good selectivity for nitrate over these common interferents. iastate.edumdpi.com For instance, some TDDA membranes have shown selectivity for nitrate that is at least 40 times greater than for chloride and bicarbonate. iastate.edu

Detection Range: The detection range is the concentration range over which the electrode provides a linear and predictable response. researchgate.net TDDA-based nitrate sensors typically have a wide linear detection range, often from 10⁻⁵ M to 10⁻¹ M. iastate.eduresearchgate.net The lower detection limit (LOD) is the lowest concentration at which the electrode can reliably detect the analyte. For TDDA-based electrodes, the LOD can be as low as 10⁻⁶ M. researchgate.netmdpi.com

| Parameter | Typical Value/Range | References |

|---|---|---|

| Sensitivity (Slope) | -53 to -59 mV/decade | mdpi.comresearchgate.netnih.govmdpi.com |

| Linear Detection Range | 10⁻⁵ M to 10⁻¹ M | iastate.eduresearchgate.net |

| Lower Detection Limit (LOD) | ~10⁻⁶ M | researchgate.netmdpi.com |

| Response Time | < 30 seconds | researchgate.net |

| pH Range | Stable response typically between pH 3 and 9 | mdpi.comredalyc.org |

Environmental Monitoring Applications of this compound-Based Sensors

The robust performance characteristics of TDDA-NO3 based ion-selective electrodes make them well-suited for environmental monitoring applications, where the accurate and timely measurement of nitrate levels is crucial.

Real-Time Nitrate Detection in Aquatic Systems

Nitrate contamination of water bodies is a significant environmental concern, primarily due to agricultural runoff and wastewater discharge. TDDA-based sensors are increasingly being utilized for the real-time, in-situ monitoring of nitrate concentrations in aquatic environments such as rivers, lakes, and groundwater. mdpi.comsigmaaldrich.com

The ability of these sensors to provide continuous data is a major advantage over traditional laboratory-based methods, which involve discrete sampling and analysis. mdpi.comresearchgate.net Real-time monitoring allows for the early detection of pollution events and provides valuable data for understanding the dynamics of nutrient cycling in aquatic ecosystems. mdpi.com

Automated monitoring systems have been developed that incorporate TDDA-based ISEs with features like automatic rinsing and calibration to ensure the accuracy and longevity of the sensors in the field. researchgate.net These systems can transmit data wirelessly, enabling remote monitoring of water quality. mdpi.com Research has demonstrated a good correlation between the nitrate levels measured by these sensor systems and those obtained through standard analytical techniques. researchgate.net

In-Situ Soil Nutrient Monitoring: Advancements in ISFET and ISE Platforms

The real-time, in-situ monitoring of soil nutrients is a significant advancement in precision agriculture, enabling farmers to optimize fertilizer use and minimize environmental impact. Ion-Selective Electrodes (ISEs) and Ion-Selective Field-Effect Transistors (ISFETs) are at the forefront of this technology, with this compound (TDDAN) playing a pivotal role in the selective detection of nitrate. researchgate.netnih.gov

TDDAN is incorporated into the ion-selective membrane of these sensors, where it acts as an ionophore, selectively binding to nitrate ions. nih.govsigmaaldrich.com This interaction forms a complex that alters the electrochemical potential at the electrode surface, which is then measured to determine the nitrate concentration. nih.gov

Recent research has demonstrated the successful application of TDDAN-based sensors for continuous, in-situ soil nitrate measurements. researchgate.netnih.gov These sensors can be directly buried in the soil, providing real-time data on nitrate levels without the need for laborious soil sampling and laboratory analysis. researchgate.netnih.gov Studies have shown that ISFETs functionalized with a TDDAN-containing fluoropolysiloxane (FPSX) membrane exhibit good sensitivity and selectivity for nitrate ions in soil. researchgate.netmdpi.com For instance, some ChemFET devices have demonstrated the ability to measure nitrate concentrations in the range of 10⁻¹⁵ to 10⁻⁵⁵ M with a sensitivity of 56 mV/pNO₃. researchgate.netnih.gov

However, the long-term stability of these sensors can be a challenge. While some pNH₄-ISFETs have shown minimal temporal drift over a six-month period, pNO₃-ISFETs based on TDDAN have exhibited significant drift. researchgate.net This highlights an area for ongoing research to improve the longevity and reliability of nitrate-selective sensors for long-term deployment in agricultural settings.

Table 1: Performance of TDDAN-based ISFETs for Soil Nitrate Monitoring

| Parameter | Reported Value | Reference |

| Ionophore | This compound (TDDAN) | researchgate.netmdpi.com |

| Matrix | Fluoropolysiloxane (FPSX) | researchgate.netmdpi.com |

| Sensitivity | ~56 mV/pNO₃ | researchgate.netnih.gov |

| Concentration Range | 10⁻¹⁵ - 10⁻⁵⁵ M | researchgate.net |

| Long-term Drift | Significant temporal drift observed | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) for Robust Sensor Performance

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to characterize and enhance the performance of ion-selective electrodes. researchgate.netmdpi.com Unlike traditional potentiometric measurements that can be affected by environmental noise and interfering ions, EIS offers a more robust method for determining analyte concentrations. researchgate.net

In the context of TDDAN-based nitrate sensors, EIS is employed to measure the impedance of the sensor system over a range of frequencies. researchgate.netresearchgate.net The resulting impedance spectrum can provide valuable information about the different components of the sensor, including the resistance of the ion-selective membrane and the charge transfer resistance at the electrode-membrane interface. mdpi.com

By analyzing the changes in the impedance spectrum, researchers can more accurately determine the nitrate concentration. researchgate.net One study highlighted the use of EIS at a higher frequency (1 kHz) to mitigate the effects of low-frequency environmental noise, leading to more reliable measurements. researchgate.net This approach has been successfully used to calibrate nitrate sensors in various soil textures, with the results showing a strong correlation with standard analytical methods. researchgate.net

EIS is also crucial for assessing the long-term stability of the sensors. mdpi.com By monitoring changes in the impedance over time, it is possible to identify degradation of the ion-selective membrane or other sensor components. mdpi.commyu-group.co.jp This information is vital for developing more durable and reliable sensors for continuous in-situ monitoring.

Table 2: Key Parameters from EIS Analysis of Nitrate Sensors

| Parameter | Significance | Measurement Approach | Reference |

| Membrane Resistance | Indicates the integrity and ion-conductivity of the selective membrane. | Determined from the semicircle in the Nyquist plot. | mdpi.com |

| Charge Transfer Resistance | Reflects the ease of ion transfer at the electrode-membrane interface. | Determined from the semicircle in the Nyquist plot. | mdpi.com |

| Double Layer Capacitance | Characterizes the capacitive properties of the electrode-solution interface. | Modeled using a constant phase element (CPE) in the equivalent circuit. | nih.gov |

| High-Frequency Impedance | Used for concentration measurement to minimize low-frequency noise. | Measurement at a fixed high frequency (e.g., 1 kHz). | researchgate.net |

Miniaturized and Integrated Microfluidic Sensing Devices

The integration of TDDAN-based sensing elements into miniaturized and microfluidic devices represents a significant step towards portable and automated systems for soil nutrient analysis. mdpi.comnih.govresearchgate.net These "lab-on-a-chip" platforms offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for high-throughput screening of multiple samples. mdpi.comnih.gov

Microfluidic devices can incorporate various functionalities, such as sample extraction, filtration, and detection, all on a single chip. mdpi.com For soil analysis, a crucial step is the extraction of the soil solution into the microfluidic system. mdpi.com This has been achieved using porous ceramic filters integrated with microfluidic channels. mdpi.com

Once the sample is on the chip, it can be directed to a detection zone containing an ISE or ISFET functionalized with TDDAN. The resulting electrochemical signal provides a quantitative measure of the nitrate concentration. Recent developments have focused on creating integrated systems that combine digital microfluidics with 3D-printed components for automated and high-sensitivity detection of soil nitrate. mdpi.com

While these miniaturized systems show great promise, there are still challenges to overcome. The integration of multiple components and the need for robust and reliable fluidic control are key areas of ongoing research. consensus.app Furthermore, ensuring the long-term stability and biocompatibility of the materials used in these devices is essential for their practical application in real-world environmental monitoring. consensus.app

Table 3: Comparison of Conventional and Microfluidic Nitrate Sensing

| Feature | Conventional Lab Analysis | Microfluidic Devices | Reference |

| Sample Volume | Large | Microliters (µL) | mdpi.comnih.gov |

| Analysis Time | Hours to days | Seconds to minutes | mdpi.com |

| Portability | Lab-based | Portable, in-situ | mdpi.comnih.gov |

| Automation | Manual | High potential for automation | mdpi.com |

| Reagent Consumption | High | Low | nih.gov |

| Integration | Separate steps | Integrated functionalities | mdpi.com |

Supramolecular Chemistry and Self Assembly Studies

Investigating Self-Assembly Phenomena and Nanostructure Formation

The self-assembly of tetradodecylammonium nitrate (B79036) is primarily driven by its amphiphilic nature. The four long, nonpolar dodecyl chains constitute a hydrophobic domain, while the cationic ammonium (B1175870) headgroup and its associated nitrate anion form a hydrophilic, ionic domain. This molecular architecture allows TDDAN to act as an ion exchanger and a surfactant, enabling the formation of ordered structures, particularly in the creation of ion-selective membranes.

In the context of sensor technology, TDDAN is a critical ingredient in polymer-based membranes, which are themselves a form of self-assembled nanostructure. iastate.eduresearchgate.net These membranes are typically fabricated by dissolving TDDAN along with a polymer matrix, such as polyvinyl chloride (PVC), and a plasticizer in a solvent, which is then cast into a thin film. escholarship.org During this process, the TDDAN molecules organize within the polymer matrix to create a functional architecture capable of selective ion transport. iastate.edu The lipophilic alkyl chains integrate into the hydrophobic polymer membrane, while the ionic headgroups facilitate the recognition and transport of anions. This self-assembly into a stable, functional membrane is fundamental to its application in ion-selective electrodes (ISEs) and ion-selective field-effect transistors (ISFETs). iastate.edugoogle.com

Research has shown that TDDAN is well-suited for fluoropolysiloxane (FPSX) based ion-sensitive membranes, where it acts as the ion exchanger. mdpi.comnih.gov Furthermore, its utility extends to its use as a dispersing agent for nanoparticles within polymer composites, indicating its role in directing the assembly of more complex hybrid nanostructures.

Table 1: Role of Tetradodecylammonium Nitrate in Self-Assembled Systems

| System Type | Components | Role of TDDAN | Resulting Nanostructure/Application | References |

|---|---|---|---|---|

| Ion-Selective Electrode (ISE) Membrane | TDDAN, Polyvinyl Chloride (PVC), Plasticizer (e.g., o-NPOE) | Ionophore / Ion Exchanger | Polymeric membrane for nitrate sensing | iastate.edu, researchgate.net, |

| Ion-Selective Field-Effect Transistor (ISFET) | TDDAN, Fluoropolysiloxane (FPSX) | Ion Exchanger | Ion-sensitive membrane for nitrate detection | mdpi.com, nih.gov |

| Microfluidic Sensor | TDDAN, PVC, 2-nitrophenyl octyl ether | Host Matrix Component | Nitrate-selective membrane in a microfluidic device | escholarship.org |

Anion Recognition and Host-Guest Chemistry Involving the Nitrate Anion

The primary application of this compound in supramolecular chemistry is in the field of anion recognition, specifically for the nitrate ion. fkit.hr This process is a classic example of host-guest chemistry, where the tetradodecylammonium cation acts as a simple, yet effective, host for the nitrate anion guest. The recognition is primarily driven by electrostatic interactions, forming a stable ion pair.

In sensor applications, TDDAN-based membranes selectively bind nitrate ions from a sample solution, generating a measurable potential difference that correlates to the nitrate concentration. iastate.edu This ability to form a selective complex allows for the determination of nitrate levels in various environments, from soil extracts to water samples. iastate.edumdpi.com The performance of these sensors, including their selectivity against other interfering anions, is a key area of research. asabe.orgjcu.edu.au While more complex and highly preorganized synthetic receptors for nitrate have been developed, such as those based on calixarenes or urea (B33335) moieties, the straightforward ion-exchange mechanism of TDDAN remains a benchmark in the field. tandfonline.comtudublin.ieunige.ch

Table 2: Performance Characteristics of TDDAN-based Nitrate Sensors

| Sensor Type | Key Performance Metric | Value/Observation | Competing Ions | References |

|---|---|---|---|---|

| ISFET Sensor | Sensitivity | Capable of detecting low concentrations (~10⁻⁵ mol/L) | Bicarbonate, Chloride, Bromide | asabe.org |

| PVC Membrane ISE | Nernstian Response | Slope of –54 ± 1.0 mV/decade | Various anions | researchgate.net |

| PVC Membrane ISE | Selectivity | Superior to MTDA-based membranes | Bicarbonate, Chloride, Bromide | iastate.edu |

The interaction between a host and a guest anion is governed by a variety of non-covalent forces, including hydrogen bonding, electrostatic interactions, and anion-π interactions. nih.govmdpi.comrsc.org The development of synthetic receptors for nitrate is a challenging task due to the anion's relatively large size, low charge-to-radius ratio, and planar geometry. tandfonline.comd-nb.info

A groundbreaking and counterintuitive finding in the supramolecular chemistry of the nitrate anion is its potential to act as a Lewis acid. uva.nlsciencedaily.com Conventionally viewed as a Lewis base (electron donor), computational studies have shown that when the nitrate's negative charge is sufficiently delocalized or dampened—for instance, by strong interactions with a host or by resonating over a larger molecular area—an electron-deficient, Lewis acidic site can emerge on the central nitrogen atom. uva.nlnih.govdoaj.org

This phenomenon, sometimes referred to as "π-hole bonding," is supported by both computational modeling and experimental data from crystallographic databases. nih.gov Analysis of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) reveals that electron-rich atoms (like oxygen or sulfur from neighboring molecules) show a geometric preference to position themselves near the nitrogen atom of a nitrate anion, consistent with a favorable donor-acceptor interaction. uva.nlsciencedaily.com This emergent Lewis acidity is a crucial, often overlooked, non-covalent interaction that contributes to the molecular aggregation and recognition phenomena involving nitrate in both biological and synthetic systems. nih.gov The nitrate anion's specific properties—being flat, polarizable, and not overly charge-dense—make it uniquely suited among common anions to exhibit this behavior. uva.nl

Table 3: Supramolecular Interactions of the Nitrate Anion

| Interaction Type | Description | Evidence | Significance | References |

|---|---|---|---|---|

| Lewis Acidity (π-hole bonding) | Emergence of an electron-deficient site on the nitrogen atom when the anion's charge is dampened. | Computational calculations (MEPs), surveys of CSD and PDB. | Explains unexpected geometric preferences and contributes to molecular aggregation. | uva.nl, nih.gov, sciencedaily.com |

| Hydrogen Bonding | Interaction between the nitrate's oxygen atoms and N-H or C-H donors on a host molecule. | Observed in crystal structures of host-guest complexes. | A primary force in the binding of nitrate by synthetic receptors. | tandfonline.com, nih.gov |

| Anion-π Interactions | Attractive force between the nitrate anion and electron-deficient aromatic rings. | Studied in various supramolecular systems. | Modulates the structure of 3D supramolecular networks. | rsc.org |

| Electrostatic Interactions | Coulombic attraction between the negative charge of the nitrate and a cationic host (e.g., TDDAN). | Fundamental to ion-pair formation. | The primary driving force for recognition by simple ionophores. |

Thermodynamic and Transport Property Research

Thermal Characterization of Tetradodecylammonium Nitrate-Containing Systems

The thermal properties of TDAN, especially when mixed with solvents like 1-octanol (B28484), have been a subject of detailed study. A novel and accurate method based on the photothermoelectric (PTE) effect has been utilized for this characterization. nih.govresearchgate.net This technique involves heating one face of a cell containing the TDAN solution with a modulated laser and measuring the self-generated voltage resulting from the Seebeck effect. nih.govresearchgate.net

Research has demonstrated that non-aqueous electrolytes containing TDAN exhibit remarkably large Seebeck coefficients (Sₑ). aip.orgbates.edu The Seebeck coefficient is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across the material. aip.org Studies on solutions of TDAN in solvents such as 1-octanol and 1-dodecanol (B7769020) were conducted in a temperature range of 30°C to 45°C. aip.orgbates.eduarxiv.org These experiments found that within this temperature range, the Seebeck coefficient did not change appreciably. aip.org The high Seebeck coefficient, reported to be approximately 6.15 mV/K at 37°C for a TDAN/1-octanol mixture, makes it one of the most effective thermoelectric liquids. aip.org These significant values in organic solvents open possibilities for engineering highly efficient electrolytes for converting thermal energy into electricity. arxiv.org

Table 1: Seebeck Coefficient of Tetradodecylammonium Nitrate (B79036) in Different Solvents

| Electrolyte Solution | Concentration (M) | Temperature Range (°C) | Reported Seebeck Coefficient (Sₑ) |

|---|---|---|---|

| TDAN in 1-octanol | 0.1 | 30 - 45 | ~6.15 mV/K at 37°C aip.org |

This table is generated based on data from the referenced articles.

A photothermoelectric (PTE) methodology has been successfully employed to determine the thermal parameters of TDAN/1-octanol mixtures. researchgate.netaip.org By analyzing the frequency dependence of the thermoelectric signal, researchers could simultaneously find the thermal diffusivity, effusivity, and conductivity. aip.org For a TDAN concentration of 10⁻³ mol·l⁻¹, the thermal diffusivity (α) was measured to be (6.76 ± 0.08) × 10⁻⁸ m²s⁻¹, and the thermal effusivity (e) was (423 ± 5) Ws¹ᐟ²m⁻²K⁻¹. aip.org From these values, the thermal conductivity (k) was calculated to be (0.110 ± 0.002) Wm⁻¹K⁻¹. aip.org The results for thermal diffusivity showed close agreement with those obtained by other photothermal techniques, demonstrating the accuracy of the PTE method. aip.org

Influence of Concentration on Transport Parameters in Electrolyte Solutions

A key area of investigation has been the effect of TDAN concentration on the thermal transport parameters of the electrolyte solution. nih.govresearchgate.net A study was conducted on a TDAN/1-octanol mixture at ambient temperature (20°C) for three different concentrations: 10⁻³ mol·l⁻¹, 10⁻⁴ mol·l⁻¹, and 10⁻⁵ mol·l⁻¹. aip.org

The research found that within this range of concentrations, there was no significant variation observed in the thermal diffusivity, thermal effusivity, or thermal conductivity of the thermoelectric liquid. aip.org The signal amplitudes for the lower concentrations were in the same order of magnitude as for the highest concentration tested. aip.org These findings are summarized in the data table below, which compares the thermal parameters obtained through the Photothermoelectric (PTE) technique with those from Photothermal Radiometry (PTR) and Photopyroelectric (PPE) techniques. aip.org

Table 2: Thermal Parameters of TDAN/1-octanol Mixture at Various Concentrations

| Concentration (mol·l⁻¹) | Measurement Technique | Thermal Diffusivity (α) (10⁻⁸ m²s⁻¹) | Thermal Effusivity (e) (Ws¹ᐟ²m⁻²K⁻¹) | Thermal Conductivity (k) (Wm⁻¹K⁻¹) |

|---|---|---|---|---|

| 10⁻³ | PTE | 6.76 ± 0.08 | 423 ± 5 | 0.110 ± 0.002 |

| PTR / PPE | 6.72 ± 0.35 | 440 ± 3 | 0.114 ± 0.004 | |

| 10⁻⁴ | PTE | 6.06 ± 0.2 | 444 ± 3 | 0.109 ± 0.003 |

| PTR / PPE | 5.4 ± 0.08 | 469 ± 8 | 0.109 ± 0.003 | |

| 10⁻⁵ | PTE | 6.91 ± 0.3 | 437 ± 5 | 0.115 ± 0.004 |

This interactive table is based on data presented in the study by Touati et al. (2015). aip.org

Theoretical and Computational Investigations

Simulation and Modeling of Electrochemical Sensor Interfaces

The performance of ion-selective electrodes (ISEs) based on tetradodecylammonium nitrate (B79036) is intricately linked to the complex processes occurring at the sensor-sample interface. Computational modeling and simulation are crucial for understanding these interfacial phenomena. researchgate.net Models are developed to simulate the potential difference that arises at the boundary between the sensing electrode and the analyte, which is dependent on the nitrate ion concentration as described by the Nernst Equation. researchgate.net

Chronopotentiometry and electrochemical impedance spectroscopy (EIS) are experimental techniques that provide valuable data for the development and validation of these models. acs.org For instance, studies on nitrate ISEs using tetradodecylammonium nitrate as a model system have focused on how properties like bulk and interfacial charge transfer resistances are influenced by the concentration of nitrate anions in the solution. acs.org These simulations have revealed that the bulk resistance of the TDDAN-plasticized PVC membranes can decrease as the nitrate concentration increases within the Nernstian response range, a phenomenon linked to water uptake by the membrane. acs.org

Furthermore, advanced modeling frameworks like Verilog-A are being employed to create more accurate and integrated simulations of electrochemical sensors and their interface circuits. youtube.com This approach allows for the modeling of non-linear behaviors and the effects of various components within a standard electronic design and simulation environment. youtube.com Statistical modeling has also been used to enhance the accuracy of nitrate detection in complex environmental samples, helping to validate sensor performance against established methods. rsc.org

A key aspect of modeling these sensor interfaces is understanding the role of the ion-to-electron transducing layer. In solid-contact ISEs, materials like poly(3,4-ethylenedioxythiophene) (PEDOT) or polypyrrole (PPy) are used to improve the signal transduction. mdpi.comnih.gov Simulations help in understanding how these layers, sometimes embedded with carbon nanotubes, facilitate the conversion of the ionic signal from the TDDAN-containing membrane into a stable electronic signal. mdpi.comnih.gov

| Modeling Technique | Investigated Property | Key Finding |

| Chronopotentiometry & Impedance Modeling | Bulk and interfacial resistance | Bulk membrane resistance decreases with increasing nitrate concentration in the Nernstian range. acs.org |

| Statistical Modeling | Sensor accuracy | Confirmed the accuracy of a microfluidic electrochemical sensor with a maximum standard deviation of ±0.6 ppm. rsc.org |

| Verilog-A Modeling | Sensor and interface behavior | Enables integrated simulation of the electrochemical sensor with its electronic interface circuitry. youtube.com |

| Ion-to-Electron Transduction Modeling | Signal stability | Improved ion-to-electron transducing layers enhance detection properties and stability. mdpi.comnih.gov |

Computational Approaches to Ion-Exchanger Behavior and Membrane Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ion exchangers and other components within the membrane matrix. These simulations can predict crucial parameters such as the diffusion coefficients of the ionophore and plasticizer within the PVC matrix. They also help in understanding the formation of water layers at the polymer-metal interface, a phenomenon that can degrade sensor performance over time by causing measurement instabilities. mdpi.comnih.gov

Computational models also explore the influence of the plasticizer, such as 2-nitrophenyl octyl ether (NPOE) or bis(2-ethylhexyl)sebacate (DOS), on the membrane's properties. acs.org The plasticizer not only solubilizes the TDDAN within the PVC matrix but also influences the dielectric constant of the membrane, which in turn affects the ion-exchange equilibrium. Simulations can help quantify the leakage of these plasticizers into the aqueous phase, which is known to be more pronounced in the presence of an ion exchanger like TDDAN. acs.org

The seeming paradox of increasing bulk membrane resistance with decreasing analyte concentration has been attributed to water uptake by the plasticized PVC membranes, a hypothesis supported by computational and mechanistic studies. acs.org These models correlate the resistance changes with the amount of water present in the membrane as a function of analyte concentration. acs.org

| Computational Method | Focus of Study | Significance |

| Molecular Dynamics (MD) | Diffusion coefficients | Predicts the mobility of the ion exchanger and plasticizer within the membrane. |

| Mechanistic Modeling | Water uptake | Explains the relationship between analyte concentration, water content, and membrane resistance. acs.org |

| Interfacial Modeling | Water layer formation | Investigates the formation of interfacial water layers that can lead to signal instability. mdpi.comnih.gov |

| Component Interaction Modeling | Plasticizer leakage | Quantifies the leaching of membrane components into the sample, affecting long-term sensor stability. acs.org |

Quantum Chemical Calculations and Molecular Dynamics Simulations of Anion-Host Interactions

At the most fundamental level, the selectivity of a TDDAN-based sensor for nitrate ions is determined by the specific interactions between the tetradodecylammonium (the host) and the nitrate anion (the guest). Quantum chemical calculations and molecular dynamics (MD) simulations provide atomic-level insights into these anion-host interactions. arxiv.orgnih.gov

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are used to calculate the optimized molecular structure and binding energies of the anion-host complex. arxiv.orgnih.gov These calculations can elucidate the nature of the noncovalent interactions, such as electrostatic forces and hydrogen bonds, that govern the binding between the quaternary ammonium (B1175870) cation and the nitrate anion. arxiv.org For instance, electronic structure calculations can be performed on molecular dimers (e.g., the TDDAN cation and nitrate anion) to determine their most stable geometries and interaction energies in the gas phase or in solution. arxiv.org

Molecular dynamics (MD) simulations complement these static QM calculations by providing a dynamic picture of the system. dovepress.comrsc.org MD simulations can model the behavior of the TDDAN-nitrate complex within the full membrane environment, including the PVC polymer, plasticizer, and water molecules. nih.gov These simulations track the movements of all atoms over time, allowing for the study of processes like the association and dissociation of the ion pair and the transport of the nitrate ion through the membrane. rsc.org By analyzing the trajectories from MD simulations, researchers can calculate thermodynamic properties and gain a deeper understanding of the spatial arrangement and intermolecular forces between the host and guest molecules. arxiv.orgdovepress.com These theoretical outputs can visualize and quantify the interactions, such as the nonbonded interaction captured between the nitrogen of the nitrate ion and the nitrogen of a cation host. acs.org

| Computational Technique | Information Obtained | Relevance to Anion-Host Interaction |

| Quantum Mechanics (QM) / DFT | Optimized geometries, binding energies | Determines the intrinsic strength and nature of the binding between the tetradodecylammonium cation and the nitrate anion. arxiv.orgnih.gov |

| Molecular Dynamics (MD) | System dynamics, thermodynamic properties, transport phenomena | Simulates the dynamic behavior of the anion-host complex within the realistic environment of the sensor membrane. arxiv.orgrsc.orgnih.gov |

| Electronic Structure Calculations | Dimer interaction energies | Pinpoints the most favorable configurations for the anion-host pair. arxiv.org |

Challenges, Limitations, and Future Research Horizons

Addressing Long-Term Stability and Temporal Drift in Sensor Systems

A primary obstacle in the widespread deployment of TDDAN-based sensors is ensuring their long-term stability and minimizing temporal drift. scispace.com The performance of these sensors can degrade over extended periods, leading to inaccuracies and a need for frequent recalibration, which can account for a significant portion of a sensor's lifetime cost. mdpi.comrsc.org

Research has shown that while TDDAN-based sensors can exhibit relatively stable measurements with low temporal drifts of approximately 1.5 mV/day over several days, their long-term performance is often compromised. mdpi.comnih.gov This degradation is characterized by increased response times, diminished detection sensitivities, and significant measurement instabilities. mdpi.comnih.govresearchgate.net One of the key factors contributing to this instability is the formation of a thin water layer at the interface between the polymer membrane and the electrode. mdpi.comnih.gov This is a common issue in solid-contact ISEs and can disrupt the ion-to-electron transduction process. scispace.comrsc.org

The physicochemical properties of the TDDAN ion exchanger within the sensor's matrix, such as a fluoropolysiloxane (FPSX) or polyvinyl chloride (PVC) membrane, also play a crucial role in long-term stability. mdpi.comnih.gov The leaching of membrane components is another factor that can lead to a decline in sensor performance over time. scispace.com While miniaturization of ISEs offers several advantages, it can sometimes exacerbate stability issues due to smaller capacitances and challenges with membrane adherence. scispace.com

Studies have explored the impact of storage conditions on sensor stability. For instance, after a week of dry storage, TDDAN-based pNO₃-ISEs have shown measurement instabilities and a slight decrease in sensitivity, although they remain largely reusable. mdpi.comresearchgate.net

Table 1: Temporal Stability of pNO₃-ElecCell Properties in Dry Storage Conditions

| Storage Period | Sensitivity (mV/pNO₃) | Measurement Error |

| Initial | 55 | Low |

| 1 Day | Negligible Shift | Low |

| 1 Week | Slight Decrease | Increased |

| 1 Month | Significant Decrease | High |

| This table is generated based on data from research on the temporal stability of TDDAN-based sensors. mdpi.comresearchgate.net |

Mitigation of Environmental Interferences in Complex Matrices

The accuracy of TDDAN-based nitrate (B79036) sensors can be significantly affected by the presence of interfering ions in complex sample matrices, such as environmental water samples or soil extracts. escholarship.org While TDDAN provides good selectivity for nitrate, other anions can compete for the ionophore, leading to erroneous readings.

The most common interfering anions in environmental analysis include chloride (Cl⁻), bicarbonate (HCO₃⁻), and sulfate (B86663) (SO₄²⁻). mdpi.comconsensus.app Studies have shown that while TDDAN-based sensors can exhibit acceptable selectivity against these ions, with low potentiometric selectivity coefficients, their presence can still impact sensor response, particularly at high concentrations. mdpi.comconsensus.app For example, high concentrations of bicarbonate have been found to cause a significant decrease in the sensitivity of some pNO₃ sensors. mdpi.com

In addition to inorganic anions, dissolved organic carbon (DOC) is a major interferent in natural water analysis, as its ultraviolet absorption spectrum can overlap with that of nitrate. rsc.orgrsc.org This can lead to biased nitrate prediction results. rsc.org Various methods have been proposed to mitigate DOC interference, including dual-wavelength spectroscopy and the use of chemometric algorithms like partial least squares (PLS) to create calibration models that can differentiate between nitrate and DOC signals. rsc.orgrsc.org

For applications in saline environments, high concentrations of chloride are a primary challenge for nitrate-selective ISMs, often resulting in low sensitivity and poor detection limits. escholarship.org To address this, innovative approaches such as integrating desalination units with the sensor have been developed to lower chloride concentrations in the sample before measurement. escholarship.org

Furthermore, in colorimetric methods for nitrate analysis, the presence of soluble iron can lead to underestimation of nitrate concentrations. researchgate.net This interference is hypothesized to occur through the iron-catalyzed reduction of the diazonium ion, an intermediate product in the color-forming reaction. researchgate.net

Development of Next-Generation Materials for Enhanced Performance and Novel Functionalities

To overcome the limitations of traditional TDDAN-based sensors, researchers are actively developing next-generation materials to improve stability, sensitivity, selectivity, and create novel functionalities. scispace.comnih.gov

One promising approach involves the incorporation of nanomaterials into the sensor structure. Double-walled carbon nanotubes (DWCNTs) have been embedded in polymer matrices like polyethylenedioxythiophene (PEDOT) and polypyrrole (PPy) to create improved ion-to-electron transducing layers. mdpi.comnih.govconsensus.app These DWCNT-based composites have been shown to significantly enhance detection performance, leading to very low time constants (<1 s) and near-Nernstian sensitivities of 50–55 mV/pNO₃. mdpi.com Similarly, carbon black nanoparticles have been added to PVC membranes to increase electrical capacitance and lower resistance, resulting in remarkable potential stability. mdpi.com Graphene oxide is another carbon-based material being explored as a novel transducer material in all-solid-state ISEs for nitrate detection. inl.int

The choice of the polymer matrix is also critical. While PVC is widely used, alternative polymers are being investigated. science.gov For instance, fluoropolysiloxane (FPSX) has been used as a matrix for TDDAN, showing good detection properties. mdpi.comnih.govresearchgate.net Poly(3-octylthiophene) (POT) has been employed as a solid contact due to its hydrophobicity, which improves membrane adhesion and limits water uptake. scispace.com

The development of solid-contact ISEs (SC-ISEs) is a major area of research, as they offer advantages in miniaturization and robustness by eliminating the internal filling solution of traditional liquid-contact ISEs. mdpi.comnih.gov The performance of SC-ISEs is highly dependent on the ion-to-electron transducer layer. rsc.org Conducting polymers such as PEDOT, polyaniline (PANI), and POT are commonly used materials for this purpose. mdpi.com

Table 2: Comparison of Different Transducing Layers in TDDAN-based Nitrate Sensors

| Transducing Layer | Key Advantages | Reported Sensitivity (mV/pNO₃) | Reference |

| PEDOT:DWCNT | Low time constant, near-Nernstian response | 50-55 | mdpi.com |

| PPy:DWCNT | Low time constant, near-Nernstian response | 50-55 | mdpi.com |

| Carbon Black | High electrical capacitance, low resistance, good potential stability | Near-Nernstian | mdpi.com |

| Graphene Oxide | Potential for stable and durable solid-contact sensors | - | inl.int |

| This table is generated based on data from research on next-generation materials for TDDAN-based sensors. |

Emerging Research Avenues and Interdisciplinary Applications

The unique properties of tetradodecylammonium nitrate are paving the way for its use in a variety of emerging research areas and interdisciplinary applications beyond conventional laboratory analysis.

In the field of environmental monitoring , there is a growing demand for in-situ, real-time monitoring of nitrate in soil and water to manage agricultural runoff and ensure water quality. escholarship.orgmdpi.com TDDAN-based sensors are being developed for direct measurement of nitrate in soil, which is crucial for precision agriculture and understanding nitrogen cycling in terrestrial ecosystems. mdpi.commdpi.com These sensors can be integrated into multi-sensor platforms to simultaneously monitor other important soil parameters like pH and ammonium (B1175870) concentration. mdpi.com

The development of wearable and portable sensors represents another exciting frontier. mdpi.comnih.gov The principles used in developing TDDAN-based ISEs can be adapted for creating miniaturized, low-power sensors for on-site analysis in various fields.

In biosensing , quaternary ammonium salts, the class of compounds to which TDDAN belongs, are being explored for their potential in constructing biosensors. rsc.orgresearchgate.net Their ability to interact with biological molecules opens up possibilities for detecting a range of analytes. For instance, platforms using quaternary ammonium salts have been designed for the immobilization of proteins like hemoglobin for electrochemical studies. rsc.org

Furthermore, the broader family of ionic liquids and ionic liquid crystals , which share some structural and functional similarities with TDDAN, are being investigated for applications in energy storage devices, separation membranes, and as anisotropic conductors. researchgate.net

Q & A

Basic: What is the role of TDDAN in ion-selective electrodes (ISEs) and field-effect transistors (ISFETs)?

TDDAN acts as a nitrate-selective ionophore in polymeric membranes for ISEs and ISFETs. It facilitates nitrate ion recognition by forming ion-pair complexes, enabling selective potentiometric responses. Membranes typically combine TDDAN with a plasticizer (e.g., bis(2-ethylhexyl) sebacate, DOS), poly(vinyl chloride) (PVC), and tetrahydrofuran (THF) as a solvent . The resulting membranes exhibit Nernstian behavior, with slopes close to −59.1 mV/decade for nitrate detection in aqueous solutions .

Basic: How is a TDDAN-based nitrate sensor experimentally validated?

Validation involves comparing sensor outputs against standard analytical methods (e.g., ion chromatography, ICP spectrometry). For soil analysis, extracted nitrate concentrations using TDDAN-ISFETs are correlated with results from 1M KCl extraction and automated ion analyzers. Calibration curves (e.g., log[NO₃⁻] vs. mV) and statistical metrics (e.g., R², RMSE) are used to assess accuracy .

Advanced: How does ligand selection (e.g., TDDAN vs. methyltridodecylammonium chloride, MTDA) impact nitrate sensor performance?

TDDAN-based membranes show superior nitrate selectivity over chloride and sulfate due to stronger ion-pairing interactions. In contrast, MTDA membranes exhibit better sensitivity at low nitrate concentrations (<10⁻⁴ M) but suffer from higher interference. Selectivity coefficients (logK) determined via the separate solution method (SSM) or fixed interference method (FIM) are critical for optimization .

Advanced: What experimental factors influence deviations from ideal Nernstian slopes in TDDAN-based sensors?

Deviations arise from:

- Membrane composition : Inadequate plasticizer/PVC ratios reduce ion mobility.

- Interference : Competing anions (e.g., Cl⁻, HCO₃⁻) distort the slope.

- Sensor conditioning : Insufficient soaking in nitrate solutions (<24 hours) leads to unstable potentials.

Methodological adjustments include optimizing the DOS:TDDAN:PVC ratio (e.g., 66:1:33 wt%) and using ionic strength adjusters (e.g., 0.1M NaOH) .

Advanced: How can researchers resolve contradictions in TDDAN sensor data, such as underestimation of soil potassium (K⁺) and phosphorus (P)?